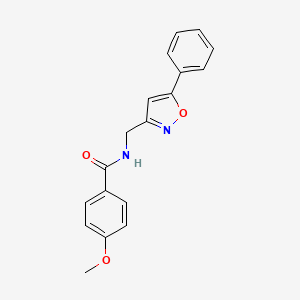

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

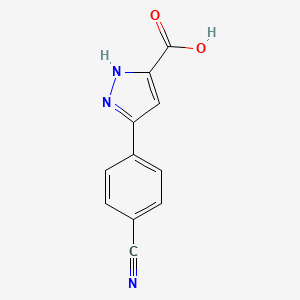

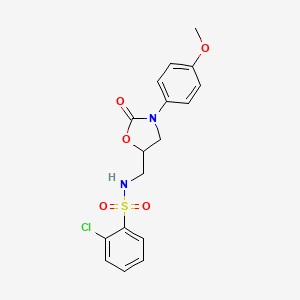

The compound “2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a phenoxy group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The phenoxy and methoxy groups are likely to contribute to the polarity of the molecule, while the chloro and difluoro groups could potentially introduce some steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the phenoxy and methoxy groups could increase its solubility in polar solvents, while the chloro and difluoro groups could potentially increase its reactivity .

科学的研究の応用

Comparative Metabolism in Human and Rat Liver Microsomes

Studies have shown that various chloroacetamide herbicides and their metabolites undergo metabolism in human and rat liver microsomes. For instance, compounds such as acetochlor and metolachlor are metabolized to specific intermediates, which are further processed to potentially carcinogenic products. This research provides insights into the metabolic pathways involved and the role of human liver enzymes, such as CYP3A4 and CYP2B6, in processing these compounds (Coleman et al., 2000).

Environmental Degradation and Photocatalysis

The environmental fate and degradation mechanisms of chloroacetamide herbicides, including their complete mineralization under specific conditions, have been explored. The photoassisted Fenton reaction has been identified as an effective method for the degradation of these herbicides in water, leading to the formation of harmless end products such as HCl, inorganic nitrogen, and CO2 (Pignatello & Sun, 1995).

Soil Reception and Herbicidal Activity

Research has also examined how the presence of wheat straw and irrigation affects the soil reception and herbicidal activity of chloroacetamide herbicides. The findings indicate that certain amounts of these herbicides are retained on straw, which can influence their effectiveness against various crops (Banks & Robinson, 1986).

Synthesis of Polymeric Derivatives with Pharmacological Activity

The synthesis and characterization of polymeric derivatives of 4-methoxyphenylacetic acid, a compound structurally related to the target molecule, have been investigated. These studies aim to create macromolecules with potential pharmacological activities, demonstrating the versatility of similar compounds in drug design and development (Román & Gallardo, 1992).

Advanced Oxidation Processes in Water Treatment

The impact of halides on the degradation of acetaminophen by UV/H2O2 treatment has been studied, shedding light on the roles of different radicals in the degradation process. This research could be extrapolated to understand how similar compounds might be degraded in water treatment processes, emphasizing the complexity of interactions between organic pollutants and treatment chemicals (Li et al., 2015).

作用機序

特性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2NO3/c1-10-9-11(17)3-8-14(10)23-16(18,19)15(21)20-12-4-6-13(22-2)7-5-12/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEULINUEVWRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)OC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2653329.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)